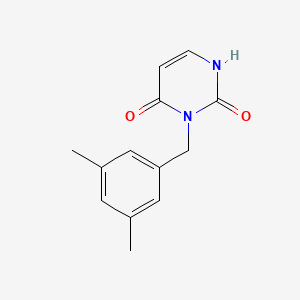
3-(3,5-Dimethylbenzyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylbenzyl)uracil, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Modifications
The synthesis of 3-(3,5-dimethylbenzyl)uracil involves several chemical transformations that introduce the 3,5-dimethylbenzyl group at the N(3)-position of the uracil skeleton. Various analogs have been synthesized by modifying other positions on the uracil ring to enhance biological activity. For instance, compounds like 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil have shown promising results in terms of antiviral potency .
Antiviral Activity
The primary application of this compound derivatives is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate significant inhibitory activity against HIV-1. For example:
- 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil showed an EC50 value of 10 nM against HIV-1, indicating high potency .
- 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil exhibited low EC50 values of 0.081 µM and 0.069 µM respectively, with selectivity indices of 679 and 658 .
These findings suggest that structural modifications significantly influence the antiviral efficacy of these compounds.
Structure-Activity Relationships
A comprehensive analysis of structure-activity relationships (SAR) reveals that specific functional groups at various positions on the uracil scaffold are crucial for enhancing antiviral activity:
- N(3)-Substituents: The presence of the 3,5-dimethylbenzyl group at the N(3)-position is essential for improving binding affinity to the reverse transcriptase enzyme.
- C(6)-Substituents: Modifications at the C(6)-position with amino or azido groups have been shown to enhance antiviral activity by facilitating hydrogen bonding interactions with HIV-1 reverse transcriptase .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives against HIV-1:
- Evaluation Against HIV-1: A series of uracil derivatives were synthesized and evaluated for their ability to inhibit HIV replication in vitro. The most potent compounds were identified based on their EC50 values and selectivity indices .
- Resistance Studies: Long-term culture studies demonstrated that while these compounds are effective against wild-type strains of HIV-1, resistance can develop through mutations in the reverse transcriptase enzyme. Notably, mutations such as Y181C were identified in resistant strains .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-[(3,5-dimethylphenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-10(2)7-11(6-9)8-15-12(16)3-4-14-13(15)17/h3-7H,8H2,1-2H3,(H,14,17) |
Clé InChI |
HZDJURZUFSRUNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CN2C(=O)C=CNC2=O)C |
Synonymes |
3-(3,5-dimethylbenzyl)uracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















